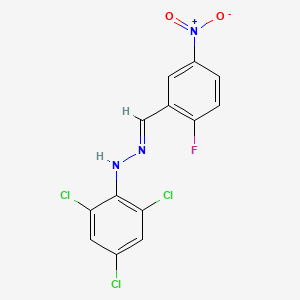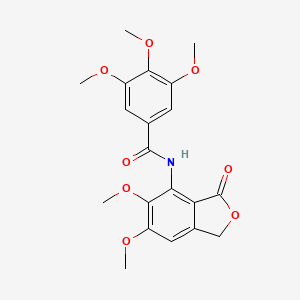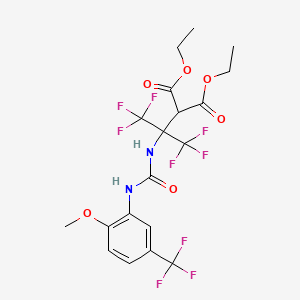
(1E)-1-(2-fluoro-5-nitrobenzylidene)-2-(2,4,6-trichlorophenyl)hydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1E)-1-[(2-Fluoro-5-nitrophenyl)methylidene]-2-(2,4,6-trichlorophenyl)hydrazine is a complex organic compound characterized by the presence of both fluorine and nitro functional groups on a phenyl ring, as well as trichlorophenyl and hydrazine moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-[(2-Fluoro-5-nitrophenyl)methylidene]-2-(2,4,6-trichlorophenyl)hydrazine typically involves the condensation of 2-fluoro-5-nitrobenzaldehyde with 2,4,6-trichlorophenylhydrazine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
化学反应分析
Types of Reactions
(1E)-1-[(2-Fluoro-5-nitrophenyl)methylidene]-2-(2,4,6-trichlorophenyl)hydrazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be reduced to form corresponding amines or hydrazines.
Substitution: The fluorine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine, while substitution reactions could introduce various functional groups in place of the halogens.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism by which (1E)-1-[(2-Fluoro-5-nitrophenyl)methylidene]-2-(2,4,6-trichlorophenyl)hydrazine exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The nitro and fluorine groups may play a role in its biological activity by affecting the compound’s reactivity and binding affinity.
相似化合物的比较
Similar Compounds
Dichloroanilines: These compounds have similar structures but differ in the number and position of chlorine atoms.
Trichlorophenylhydrazines: Compounds with similar hydrazine and trichlorophenyl moieties but lacking the fluorine and nitro groups.
Uniqueness
(1E)-1-[(2-Fluoro-5-nitrophenyl)methylidene]-2-(2,4,6-trichlorophenyl)hydrazine is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both fluorine and nitro groups on the phenyl ring, along with the trichlorophenyl and hydrazine moieties, makes it a versatile compound for various applications.
属性
分子式 |
C13H7Cl3FN3O2 |
|---|---|
分子量 |
362.6 g/mol |
IUPAC 名称 |
2,4,6-trichloro-N-[(E)-(2-fluoro-5-nitrophenyl)methylideneamino]aniline |
InChI |
InChI=1S/C13H7Cl3FN3O2/c14-8-4-10(15)13(11(16)5-8)19-18-6-7-3-9(20(21)22)1-2-12(7)17/h1-6,19H/b18-6+ |
InChI 键 |
XVGBOJDTRWKUCG-NGYBGAFCSA-N |
手性 SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])/C=N/NC2=C(C=C(C=C2Cl)Cl)Cl)F |
规范 SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=NNC2=C(C=C(C=C2Cl)Cl)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-{[(1-chlorobutylidene)amino]oxy}-3,3,3-trifluoro-2-{[(3-fluorophenyl)carbamoyl]amino}propanoate](/img/structure/B11476165.png)

![4-[7-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl]benzenesulfonamide](/img/structure/B11476170.png)
![N-[1-(2,4-Difluoroanilino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]valeramide](/img/structure/B11476181.png)
![2-(Butan-2-ylsulfanyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11476186.png)
![5-(4,6-dibromo-7-methoxy-1,3-benzodioxol-5-yl)-4-methyl-N'-[(E)-(3-methylphenyl)methylidene]-4,5-dihydro-1,2-oxazole-3-carbohydrazide](/img/structure/B11476192.png)
![3,3-dimethyl-11-(4-methylphenyl)-10-{2-[2-(3-pyridyl)piperidino]acetyl}-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11476199.png)

![2-({5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B11476208.png)
![N-[(5-bromofuran-2-yl)methyl]-3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11476211.png)
![4-bromo-N-[(2-bromo-4-nitrophenyl)carbamothioyl]benzamide](/img/structure/B11476216.png)
![Ethyl 4-(1,3-benzodioxol-5-yloxy)-3-[(cyclopropylcarbonyl)amino]benzoate](/img/structure/B11476225.png)
![N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-[4-(2-methylpropyl)phenyl]propanamide](/img/structure/B11476227.png)
![N-(4-{[1-(3-chlorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]sulfamoyl}phenyl)acetamide](/img/structure/B11476234.png)
